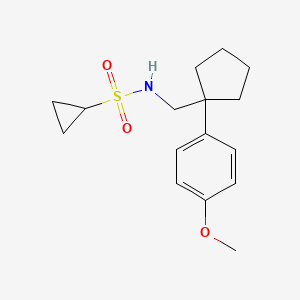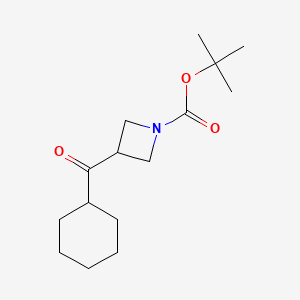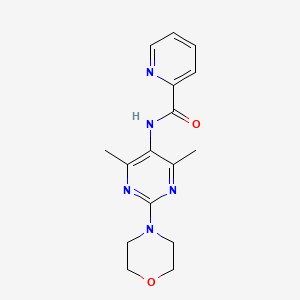![molecular formula C20H17ClN6O B2445150 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-41-2](/img/structure/B2445150.png)
2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds containing a pyrazolo[3,4-d]pyrimidine moiety, which is a pyrazole fused to a pyrimidine at the 3 and 4 positions . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often used as building blocks in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. Pyrazolo[3,4-d]pyrimidines, for example, can undergo various reactions, such as nucleophilic substitution, elimination, and addition reactions .
Scientific Research Applications
Anticancer Applications
Synthesis and Biological Evaluation in Anticancer Research : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, including compounds structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer agents. The structure-activity relationship (SAR) was also explored in this research (Rahmouni et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives for Anticancer Activity : Another study by Abdellatif et al. (2014) focused on synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluating their antitumor activity on MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of such compounds, including those similar to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, in anticancer therapy (Abdellatif et al., 2014).
Antimicrobial Applications
Evaluation in Antimicrobial Research : Hafez et al. (2016) conducted a study on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives. These compounds, structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, were evaluated for their antimicrobial activities. The research suggests the potential use of these compounds in developing new antimicrobial agents (Hafez et al., 2016).
Synthesis and Antimicrobial Study of Linked Heterocyclics : Reddy et al. (2010) synthesized linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one. This study contributes to the understanding of the antimicrobial potential of compounds structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Reddy et al., 2010).
Other Applications
Synthesis and Evaluation in Neuropharmacology : Kirkpatrick et al. (1977) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antianxiety properties. This research indicates the potential neuropharmacological applications of compounds related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Kirkpatrick et al., 1977).
Application in Positron Emission Tomography (PET) Imaging : A study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography. This suggests a potential application of related compounds, including 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, in medical imaging (Fookes et al., 2008).
Future Directions
The future directions for research into a compound depend on its known properties and potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interfere with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could induce changes in cellular function, potentially leading to effects such as cell growth inhibition or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .
properties
IUPAC Name |
2-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-7-8-14(9-13(12)2)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAMCIQIBUIZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)
![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)
![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2445090.png)